(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Description
Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . This group also includes orfamides B, C, D, E, F, G, H, J, K, L, and M . Orfamide A was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation .
Properties
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLBAYDTRBYBA-NZZMYBQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H114N10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Orfamide A involves the use of an amino acid ester building block and solid-phase peptide synthesis (SPPS) protocol adaptation . This method allows for the creation of a focused library of target compounds in high yield and purity . The synthesis format developed includes the use of spectral and liquid chromatography-high resolution mass spectrometry (LC-HRMS) data to identify the correct configuration of the compound .
Industrial Production Methods: Industrial production of Orfamide A typically involves the cultivation of Pseudomonas species under controlled conditions to optimize the yield of the compound . The production process includes the extraction and purification of Orfamide A from the bacterial culture using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Orfamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions include modified versions of Orfamide A with altered functional groups, which can be used for further scientific research and applications .
Scientific Research Applications
Orfamide A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Orfamide A is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipodepsipeptides .
Biology: In biology, Orfamide A is known for its role in bacterial-algal interactions, where it triggers a calcium signal causing the deflagellation of the green microalga Chlamydomonas reinhardtii . This interaction is crucial for understanding the ecological roles of bacterial secondary metabolites .
Medicine: In medicine, Orfamide A has shown potential as an antifungal and insecticidal agent . It has been characterized for its acute toxicity against Trypanosoma brucei, the parasite causing African sleeping sickness .
Industry: In industry, Orfamide A is used as a biosurfactant due to its ability to reduce surface tension and stabilize emulsions .
Mechanism of Action
Orfamide A is part of a group of cyclic lipodepsipeptides that includes orfamides B, C, D, E, F, G, H, J, K, L, and M . These compounds share a similar structure but differ in their amino acid sequences and fatty acid tails .
Uniqueness: Orfamide A is unique due to its specific configuration, which includes a D-Leu5 residue and a 3R-hydroxy fatty acid tail . This configuration is crucial for its biological activity and distinguishes it from other similar compounds .
Comparison with Similar Compounds
- Orfamide B
- Orfamide C
- Orfamide D
- Orfamide E
- Orfamide F
- Orfamide G
- Orfamide H
- Orfamide J
- Orfamide K
- Orfamide L
- Orfamide M
Orfamide A’s unique structure and diverse applications make it a compound of significant interest in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
